molecular formula C22H25N3O B5428622 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide

Cat. No. B5428622
M. Wt: 347.5 g/mol
InChI Key: UGLWBFMYYSWLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide, also known as DMP785, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide exerts its effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). By binding to the VGSCs, this compound can alter the electrical activity of cells, leading to changes in neuronal signaling or inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound can reduce pain and inflammation by modulating the activity of ion channels. This compound has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide in lab experiments is its specificity for VGSCs. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another direction is to develop new compounds based on the structure of this compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on ion channels and cellular signaling pathways.
Conclusion:
In conclusion, this compound is a small molecule that has shown great potential in scientific research due to its specificity for VGSCs and its diverse applications in various fields. While there are still limitations and challenges associated with its use, further studies are needed to fully explore its potential as a therapeutic agent and to develop new compounds based on its structure.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide involves the reaction of 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a coupling reagent. The resulting product is then purified using column chromatography. This method has been optimized to yield this compound with high purity and yield.

Scientific Research Applications

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide has been studied extensively in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which are essential for neuronal signaling. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-8-7-11-20(14-16)15-25-18(3)22(17(2)24-25)23-21(26)13-12-19-9-5-4-6-10-19/h4-11,14H,12-13,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLWBFMYYSWLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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